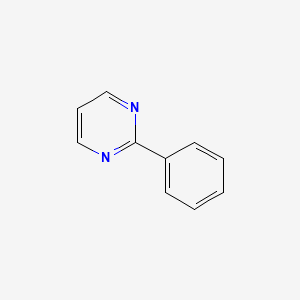

2-Phenylpyrimidine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPDQFOKSZYEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345934 | |

| Record name | 2-Phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7431-45-0 | |

| Record name | 2-Phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Phenylpyrimidine and Its Precursors

Pioneering Synthetic Routes: Historical Perspectives and Methodological Evolution

The foundational methods for constructing the pyrimidine (B1678525) ring have been established for over a century, relying on the principles of condensation and cyclization reactions. These pioneering routes laid the groundwork for the synthesis of a vast array of pyrimidine derivatives, including 2-phenylpyrimidine.

Classic Cyclization Approaches and Their Mechanistic Elucidation

The most prominent classical method for synthesizing 2-substituted pyrimidines is the Pinner synthesis. slideshare.netslideshare.net First described by Adolf Pinner in the 1880s, this reaction involves the condensation of an amidine with a 1,3-dicarbonyl compound. slideshare.netwikipedia.orgnumberanalytics.com To obtain this compound specifically, benzamidine (B55565) is reacted with a suitable three-carbon component like malondialdehyde or its synthetic equivalent.

The mechanism of the Pinner synthesis under acidic conditions proceeds through several key steps. numberanalytics.comyoutube.com Initially, the dicarbonyl compound is protonated, activating it for nucleophilic attack. The sp³-hybridized nitrogen of the amidine then attacks one of the carbonyl carbons. youtube.com This is followed by a series of condensation and dehydration steps, leading to the cyclization and formation of the aromatic pyrimidine ring. The reaction can be catalyzed by either acids or bases. slideshare.net

A general representation of the Pinner synthesis for this compound is as follows:

Reactants : Benzamidine and a 1,3-dicarbonyl compound (e.g., malondialdehyde, 1,1,3,3-tetramethoxypropane).

Conditions : Typically involves an acid or base catalyst.

Product : this compound.

The versatility of the Pinner synthesis allows for the preparation of various substituted pyrimidines by simply changing the amidine and the dicarbonyl component. slideshare.net For instance, using β-keto esters or β-diketones leads to hydroxypyrimidines or methyl-substituted pyrimidines, respectively. slideshare.net

Heterocyclic Ring Formation Strategies for Pyrimidine Systems

Beyond the Pinner synthesis, other heterocyclic ring formation strategies have been developed for pyrimidine systems. These often involve multi-component reactions or cycloadditions that build the pyrimidine core from simpler acyclic precursors.

One such strategy involves the reaction of chalcones (α,β-unsaturated ketones) with urea (B33335) or amidines. semanticscholar.org To synthesize a this compound derivative using this approach, a chalcone (B49325) is condensed with benzamidine. This method provides a straightforward route to highly substituted pyrimidines. A study demonstrated the synthesis of pyrimidine derivatives from chalcones and urea using conventional heating as well as microwave irradiation, with the latter offering advantages in terms of reaction time and yield. semanticscholar.org

Another approach involves the [2+2+2] cycloaddition of nitriles. organic-chemistry.org While not a direct classical route in the same vein as the Pinner synthesis, it represents a fundamental strategy for forming six-membered rings. For instance, the cyclization of certain enamines with triethyl orthoformate and ammonium (B1175870) acetate, catalyzed by zinc chloride, can yield pyrimidine derivatives. organic-chemistry.org The synthesis of this compound via these routes would necessitate precursors that strategically place the phenyl group.

These varied strategies underscore the flexibility of pyrimidine synthesis, allowing for the construction of the heterocyclic core through different bond-forming combinations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Contemporary and Environmentally Benign Synthetic Protocols

Modern synthetic chemistry has increasingly focused on developing methods that are not only efficient and high-yielding but also environmentally sustainable. This has led to the rise of transition metal-catalyzed reactions, green chemistry approaches, and the use of enabling technologies like microwave irradiation and flow chemistry for the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions for Phenyl Introduction

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon bonds. For the synthesis of this compound, these methods typically involve coupling a phenyl-containing organometallic reagent with a pyrimidine ring that has a suitable leaving group (e.g., a halogen) at the 2-position.

Suzuki-Miyaura Coupling: This is one of the most widely used methods. It involves the palladium-catalyzed reaction of a halopyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) with phenylboronic acid. nih.govresearchgate.net An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine (B19661) has been developed to create diarylated pyrimidines. nih.govthieme-connect.com The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields. nih.gov

| Catalyst / Ligand | Base | Solvent | Temperature | Yield | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 55°C | - | nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Reflux | - | nih.gov |

Negishi Coupling: This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org To synthesize this compound, 2-halopyrimidine can be reacted with phenylzinc chloride. The Negishi coupling is known for its high functional group tolerance and has been used to prepare complex biaryl compounds. wikipedia.orgorgsyn.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method would involve reacting a 2-halopyrimidine with a phenylstannane like tributyl(phenyl)tin. A significant advantage of organostannanes is their stability to air and moisture. wikipedia.orglibretexts.org However, the toxicity of tin compounds is a notable drawback. organic-chemistry.org

These coupling reactions offer a modular and highly effective way to introduce a phenyl group onto a pre-formed pyrimidine ring, providing access to a wide range of this compound derivatives. nih.govresearchgate.netmdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. rasayanjournal.co.in In the context of this compound synthesis, this translates to the use of safer solvents, recyclable catalysts, solvent-free reaction conditions, and energy-efficient methods. rasayanjournal.co.inpowertechjournal.com

One green approach is the use of microwave irradiation to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating. semanticscholar.org For example, the synthesis of pyrimidine derivatives by condensing chalcones with urea has been shown to be more efficient under microwave conditions. semanticscholar.org

The use of heterogeneous catalysts that can be easily recovered and reused is another key aspect of green chemistry. For instance, a TiO₂-SiO₂ catalyst has been used for the solvent-free synthesis of benzopyrano[2,3-d]pyrimidine derivatives. powertechjournal.com While not a direct synthesis of this compound, this demonstrates the potential for solid-supported catalysts in pyrimidine synthesis. The development of syntheses in greener solvents, such as water or ionic liquids, or under solvent-free conditions, further contributes to the environmental benignity of the process. rasayanjournal.co.in

Microwave-Assisted and Flow Chemistry Synthesis

Enabling technologies like microwave synthesis and flow chemistry offer significant advantages for the synthesis of this compound by providing enhanced control over reaction parameters. youtube.comyoutube.com

Microwave-Assisted Synthesis: As mentioned, microwave heating can dramatically accelerate chemical reactions. nih.govrsc.org This is due to the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique has been successfully applied to the synthesis of various pyrimidine derivatives, including nucleophilic substitution reactions on chloropyrimidines, offering a faster and often higher-yielding alternative to conventional methods. nih.govrsc.org

Flow Chemistry Synthesis: Flow chemistry involves performing reactions in a continuously flowing stream within a reactor, rather than in a batch-wise fashion. youtube.comyoutube.com This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. youtube.com While specific literature detailing the flow synthesis of this compound is not abundant, the principles of flow chemistry are readily applicable. For instance, the multi-step synthesis of precursors or the final coupling reactions could be translated from batch to flow processes, potentially enabling safer, more efficient, and automated production. youtube.com

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry and materials science. For this compound derivatives, the introduction of chirality can lead to compounds with distinct biological activities and physical properties. This section explores advanced methodologies for achieving stereocontrol in the synthesis of these important molecules, focusing on both enantioselective and diastereoselective approaches.

Enantioselective Catalysis in Pyrimidine Functionalization

Enantioselective catalysis offers a powerful strategy for the direct formation of chiral this compound derivatives from achiral precursors. This is typically achieved using a chiral catalyst, which can be a transition metal complex with a chiral ligand or a metal-free organocatalyst, to create a chiral environment that favors the formation of one enantiomer over the other.

Recent advancements in C-H functionalization have opened new avenues for the enantioselective synthesis of heteroaromatic compounds. While direct enantioselective C-H functionalization on the this compound core is an emerging area, principles can be drawn from catalysis on related heterocycles. For instance, the use of high-valent cobalt(III) catalysts, often paired with chiral carboxylic acids or other chiral ligands, has been effective in the enantioselective C-H functionalization of various aromatic systems. rsc.org Similarly, palladium-catalyzed enantioselective C-H functionalization has been achieved for indoles using axially chiral 2,2'-bipyridine (B1663995) ligands, providing a potential blueprint for application to pyrimidine substrates. nih.gov

A notable example in a related system is the development of planar-chiral [2.2]paracyclophane-based oxazole-pyrimidine ligands. These have been successfully applied in nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, achieving high yields and excellent enantioselectivity (up to 99% ee). dicp.ac.cn This demonstrates the potential of designing bespoke chiral ligands that incorporate a pyrimidine moiety to influence stereochemical outcomes. dicp.ac.cn

The primary challenge in the direct enantioselective functionalization of the this compound ring lies in controlling the regioselectivity and overcoming the inherent reactivity of the heterocycle. The development of catalysts that can selectively activate a specific C-H bond in the presence of the nitrogen atoms and the phenyl group is crucial. Chiral catalysts, such as those based on transition metals like rhodium, palladium, and iridium, are often employed for their ability to be fine-tuned through ligand modification. numberanalytics.commdpi.com

Key strategies in enantioselective catalysis for pyrimidine functionalization include:

Asymmetric C-H Activation: This involves the use of a chiral transition metal catalyst to selectively functionalize a C-H bond, leading to the formation of a new stereocenter.

Kinetic Resolution: In this approach, a racemic mixture of a chiral this compound derivative is reacted with a chiral catalyst that preferentially transforms one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

Desymmetrization: This strategy involves the enantioselective functionalization of a meso or prochiral this compound derivative, where the catalyst selectively reacts with one of two equivalent functional groups to create a chiral molecule.

Table 1: Examples of Chiral Ligands in Asymmetric Catalysis

| Ligand Class | Abbreviation | Metal | Reaction Type | Reference |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Rhodium, Palladium | Hydrogenation, C-H Functionalization | numberanalytics.com |

| Bisoxazoline | BOX | Copper, Zinc | Lewis Acid Catalysis | numberanalytics.com |

| Salen | Salen | Cobalt, Manganese | Epoxidation, C-H Functionalization | numberanalytics.com |

| Oxazole-Pyrimidine | PYMCOX | Nickel | Reduction | dicp.ac.cn |

| 2,2'-Bipyridine (Axially Chiral) | --- | Palladium | C-H Functionalization | nih.gov |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis provides an alternative and often more established route to chiral this compound derivatives. This approach typically involves the use of a chiral auxiliary or a chiral substrate to control the stereochemical outcome of a reaction. The chiral auxiliary is a stereochemically pure molecule that is temporarily incorporated into the synthetic sequence, directs the formation of a new stereocenter, and is subsequently removed.

A powerful and widely used chiral auxiliary is Ellman's tert-butanesulfinamide. osi.lv This can be condensed with a ketone or aldehyde precursor to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition to the imine occurs with high diastereoselectivity, controlled by the bulky tert-butyl group. The auxiliary can then be cleaved under mild acidic conditions to reveal the chiral amine. This methodology could be applied to precursors of 2-phenylpyrimidines to install a chiral center.

Another diastereoselective strategy involves starting with an enantiomerically pure precursor that contains one or more stereocenters. For example, the synthesis could begin from a chiral amino alcohol or a chiral aziridine. nih.gov The inherent chirality of the starting material then directs the stereochemistry of subsequent transformations. For instance, a novel stereoselective synthesis of functionalized oxazolidinones has been demonstrated starting from chiral aziridine-2-methanols. nih.gov Such chiral building blocks could be elaborated to form the pyrimidine ring.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, can also be designed to be diastereoselective. For example, a domino-ring opening-cyclization of donor-acceptor cyclopropanes with substituted 2-vinylindoles has been shown to produce highly functionalized tetrahydrocarbazoles with excellent diastereoselectivity. nih.gov Similar strategies could be envisioned for the construction of complex chiral pyrimidine-containing systems.

Table 2: Comparison of Stereoselective Strategies

| Strategy | Principle | Advantages | Disadvantages |

| Enantioselective Catalysis | A small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. | Atom economical, catalytic in nature. | Catalyst development can be challenging and expensive. |

| Chiral Auxiliary | A stoichiometric amount of a chiral molecule directs stereoselective bond formation. | Often highly reliable and predictable, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Substrate | Utilizes a readily available enantiopure starting material. | Stereochemistry is pre-defined. | Limited by the availability of suitable chiral starting materials. |

Large-Scale Synthetic Considerations for Research Applications

The transition from a laboratory-scale synthesis (milligrams to grams) to a larger scale (grams to kilograms) required for extensive research, such as in vivo studies or high-throughput screening, presents a unique set of challenges. The goal is to develop a process that is not only high-yielding but also safe, robust, reproducible, and cost-effective.

For the synthesis of this compound and its derivatives, several factors must be considered for scale-up:

Route Selection and Optimization: A synthetic route that is efficient on a small scale may not be suitable for large-scale production. Reactions requiring cryogenic temperatures, hazardous reagents (e.g., phosgene (B1210022) nih.gov), or difficult purifications like column chromatography are often avoided. otavachemicals.com Optimization of reaction conditions, such as solvent, temperature, concentration, and reaction time, is crucial. For example, in the synthesis of a series of this compound derivatives, the final amide coupling step was optimized to use PyBOP as a coupling reagent to improve parallel processing, a consideration for producing libraries of compounds. nih.gov

Reagent and Catalyst Cost and Availability: The cost of starting materials, reagents, and catalysts becomes a significant factor on a larger scale. Expensive catalysts, such as those based on precious metals like palladium or rhodium, may need to be used at very low loadings or replaced with more economical alternatives. rsc.org The commercial availability of all materials in the required quantities must also be confirmed.

Process Safety and Hazard Analysis: A thorough safety assessment is required before any scale-up. This includes identifying potentially exothermic reactions, toxic reagents or byproducts, and high-pressure steps. The thermal stability of all intermediates and the final product should be evaluated.

Purification and Isolation: Purification by column chromatography is often impractical and costly on a large scale. The ideal process will yield a product that can be isolated in high purity by direct crystallization or precipitation. dicp.ac.cn Developing a robust crystallization procedure is a key aspect of process development.

Waste Management: Large-scale synthesis generates significant amounts of waste. Developing a greener process with less solvent usage and fewer byproducts is both environmentally and economically beneficial.

A successful scale-up campaign involves a multidisciplinary team of chemists and chemical engineers to ensure a smooth transition from the research lab to a pilot plant or contract manufacturing organization. otavachemicals.com

Prediction of Spectroscopic Signatures through Computational Spectroscopy

Electronic Absorption and Emission Spectra Calculations

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and understanding the electronic absorption and emission spectra of molecules like this compound. Studies have employed these techniques to elucidate the photophysical properties of this compound derivatives. For instance, research on this compound-4, 6-diamine (PPD) utilized DFT and TD-DFT at the B3LYP/6-311++G(d,p) theoretical level to investigate its molecular electronic properties researchgate.net. Similarly, studies on thiopyrimidine derivatives, which include phenylpyrimidine structures, have estimated photophysical properties using TD-DFT at the B3LYP/6-311G(d,p) level of theory sci-hub.stacs.org. These calculations provide insights into the electronic transitions responsible for light absorption and emission, contributing to the understanding of the molecule's behavior in photophysical processes.

Computational Analysis of Reactivity and Reaction Pathways

Computational analysis plays a crucial role in dissecting the reactivity of chemical compounds and mapping out their potential reaction pathways.

Transition State Characterization for Elementary Reactions

The characterization of transition states is fundamental to understanding the mechanisms of elementary chemical reactions. Computational studies, often employing DFT, are used to investigate reaction pathways and identify transition states. While direct experimental transition state characterization for specific elementary reactions of this compound itself is not detailed in the provided search results, computational studies on related pyrimidine systems and reactions involving this compound derivatives have explored reaction mechanisms beilstein-journals.orgacs.orgresearchgate.netnih.govfrontiersin.org. For example, DFT calculations have been used to analyze mechanisms for pyrimidine formation, including the characterization of transition states in proposed reaction pathways acs.org. Studies on nucleophilic aromatic substitution (SNAr) reactions involving other substituted pyrimidines have also computationally analyzed reaction pathways and transition states to elucidate reaction mechanisms researchgate.netnih.govfrontiersin.org. The mention of "Computational study of reaction mechanism" in the context of this compound derivatives suggests the application of these analytical techniques beilstein-journals.org.

Frontier Molecular Orbital Theory Applied to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, particularly the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is a powerful tool for predicting molecular reactivity. Studies have calculated HOMO-LUMO energies and energy gaps for this compound derivatives using DFT researchgate.netsci-hub.stacs.orgnih.govacs.org. The energy gap (Eg) between HOMO and LUMO provides insights into a molecule's stability, electron distribution, electrical conductivity, and sensitivity researchgate.net. A larger energy gap generally correlates with higher stability and lower reactivity, while a smaller gap suggests greater chemical reactivity researchgate.netacs.org. Furthermore, HOMO-LUMO energies can be used to derive global reactivity parameters such as ionization potential, electron affinity, chemical hardness, softness, and electrophilicity, offering a comprehensive understanding of a molecule's propensity to undergo chemical transformations acs.org.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies for this compound Analogues

Chemoinformatics and QSAR methodologies are widely applied in drug discovery and medicinal chemistry to establish quantitative relationships between a molecule's structure and its biological activity. Numerous studies have utilized these approaches for this compound analogues.

A significant area of research involves this compound analogues as selective PDE4B inhibitors researchgate.netresearchgate.netresearchgate.net. These studies have employed pharmacophore modeling, molecular docking, and 3D-QSAR to explore binding modes and predict activity.

Table 1: Statistical Parameters of 3D-QSAR Models for this compound Analogues

| Study Focus | QSAR Model Type | Training Set R² | Training Set Q² | External Validation R² | Reference |

| PDE4B Inhibitors (Pharmacophore Hypothesis) | 3D-QSAR | 0.918 | 0.852 | 0.70 | researchgate.netresearchgate.net |

| PDE4B Inhibitors (Atom-based 3D-QSAR) | 3D-QSAR | 0.8624 | 0.6707 | N/A | researchgate.net |

| Xanthine (B1682287) Oxidase Inhibitors (AADHR Model) | 3D-QSAR | 0.91 | 0.82 | N/A | researchgate.net |

These QSAR models, characterized by high correlation coefficients (R²) and cross-validation coefficients (Q²), demonstrate strong predictive power for the biological activities of novel compounds within the studied series researchgate.netresearchgate.netresearchgate.netresearchgate.net. For example, a 3D-QSAR model for PDE4B inhibitors achieved an R² of 0.918 and a Q² of 0.852, with external validation yielding an R² of 0.70, indicating good predictive ability researchgate.netresearchgate.net. Another study on this compound derivatives as xanthine oxidase inhibitors developed a 3D-QSAR model with R² = 0.91 and Q² = 0.82, identifying specific functional groups like hydroxy and amino groups as crucial pharmacophore elements researchgate.net. These findings underscore the utility of chemoinformatics and QSAR in guiding the design of potent and selective inhibitors based on the this compound scaffold.

Compound Names Mentioned:

this compound

this compound analogues

this compound derivatives

this compound-4, 6-diamine (PPD)

ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate

(4-((4-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidin-5-yl)methanol

4-((4-chlorobenzyl)thio)-5,6-dimethyl-2-phenylpyrimidine

Research Findings and Applications

Biological Activities and Therapeutic Potential

A substantial body of research focuses on the biological activities of this compound derivatives, with a strong emphasis on their potential as therapeutic agents.

Anticancer Agents: Many derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. For example, a series of this compound derivatives were designed as Bruton's tyrosine kinase (BTK) inhibitors. Compound 11g , featuring a 3-methyl phenylcarbamoyl substituent, demonstrated notable activity, inhibiting BTK with an 82.76% rate at 100 nM and exhibiting excellent anti-proliferation activity against B-cell leukemia lines nih.govrsc.org. Specific IC₅₀ values for compound 11g were reported as 3.66 μM (HL60), 6.98 μM (Raji), and 5.39 μM (Ramos) nih.govrsc.org. Another study reported a this compound coumarin (B35378) derivative (Compound 13) that showed promising antiproliferative activity and telomerase-inhibiting potential nih.gov.

Antimicrobial and Antifungal Agents: Several this compound derivatives have been explored for their antimicrobial and antifungal properties. Research has synthesized compounds aimed at developing potential antimicrobial agents, with specific derivatives showing significant zones of inhibition against various bacteria and fungi nih.govrasayanjournal.co.in. For instance, compounds derived from 4,6-dichloro-5-nitro-2-phenylpyrimidine (B8777902) have shown promise as antimicrobial and antiviral agents ontosight.ai.

Other Biological Activities: Pyrimidine (B1678525) derivatives, in general, are known for a wide array of biological activities, including anti-inflammatory, antiviral, and antimalarial effects gsconlinepress.comheteroletters.orgekb.egresearchgate.netontosight.ai. While specific data for this compound derivatives in these categories were not detailed in the provided snippets, the scaffold's inherent versatility suggests potential in these areas as well.

Advanced Spectroscopic and Structural Elucidation Techniques in 2 Phenylpyrimidine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural characterization of organic molecules, offering detailed information about the connectivity and environment of atomic nuclei. For 2-phenylpyrimidine and its derivatives, NMR techniques, particularly multi-dimensional and advanced methods, are crucial for unambiguous structural assignment and the study of dynamic processes.

Multi-Dimensional NMR Techniques for Complex Structural Assignment

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are vital for deciphering the complex structural nuances of this compound and its substituted analogs. These techniques exploit nuclear spin couplings and through-space interactions to establish detailed connectivity maps.

HSQC and HMBC: HSQC experiments correlate directly bonded proton and carbon nuclei, facilitating the assignment of protonated carbons. HMBC, on the other hand, detects correlations between protons and carbons separated by two to four bonds, providing crucial information for establishing long-range connectivities and confirming the skeletal structure of phenylpyrimidine systems researchgate.netyoutube.com. For instance, in the analysis of related pyrimidine (B1678525) derivatives, HSQC experiments have been used to identify CH connectivities, while HMBC has been instrumental in mapping out the carbon framework by identifying correlations between protons and carbons across multiple bonds researchgate.netyoutube.com. Specific HMBC correlations, such as between H-1 and C-1 (δH 6.35 ppm, δC 122.1 ppm) and H-2 and C-2 (δH 5.48 ppm, δC 129.0 ppm), have been used to confirm structural assignments in complex molecules researchgate.net.

COSY: COSY spectra reveal proton-proton couplings, identifying protons that are vicinal or geminal to each other, thereby aiding in the assignment of proton spin systems within the phenyl and pyrimidine rings researchgate.netyoutube.comd-nb.info.

NOESY/NOEdiff: NOESY experiments detect through-space proximity between protons, providing insights into the spatial arrangement of atoms. This is particularly useful for identifying conformational preferences and interactions between different parts of the molecule. In studies of related compounds, NOEdiff and NOESY have been employed to confirm the presence of specific conformers and to understand spatial relationships, which can be critical for structure-activity relationship studies researchgate.netmdpi.com. For example, NMR data from NOEdiff, 2D-NOESY, and temperature-dependent 1H-NMR spectra have revealed duplicated signals in this compound-N-acylhydrazone derivatives, indicative of a mixture of conformers in solution mdpi.com.

Table 1: Selected 1H NMR Data for this compound Derivatives

| Compound/Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment/Observation | Reference |

| Ethyl Ester Derivative mdpi.com | ||||

| CH3 (ethyl) | 1.30 | t | Ethyl methyl group | mdpi.com |

| CH3 (ring) | 2.36 | s | Ring methyl group | mdpi.com |

| CH2 (sulfanyl) | 4.62 | s | Sulfanyl methylene (B1212753) group | mdpi.com |

| Aromatic protons | 7.11–8.46 | m | Phenyl and pyrimidine aromatic protons | mdpi.com |

| Triazole-Pyrimidine Hybrid nih.gov | ||||

| CH3 (triazole) | 2.48 | s | Triazole methyl group | nih.gov |

| CH2 (piperazine) | 4.01 | s | Piperazine methylene group | nih.gov |

| CH3 (piperazine) | 3.85 | s | Piperazine methyl group | nih.gov |

| Aromatic protons | 6.96–7.33 | m | Phenyl and pyrimidine aromatic protons | nih.gov |

Note: Specific assignments for 2D NMR correlations (HSQC, HMBC, NOESY) are typically detailed in figures within the original publications.

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for characterizing the physical forms of compounds, including crystalline polymorphs, solvates, hydrates, and amorphous forms. It is particularly valuable in the pharmaceutical industry for understanding the solid-state properties of Active Pharmaceutical Ingredients (APIs) and drug products europeanpharmaceuticalreview.comcrystalpharmatech.com. SSNMR is sensitive to inter- and intra-molecular interactions, molecular packing, and dynamics in the solid state crystalpharmatech.com.

While specific SSNMR studies on this compound itself were not detailed in the provided snippets, the technique is broadly applied to similar heterocyclic compounds. SSNMR can differentiate between crystalline and amorphous states by observing differences in spectral line widths and chemical shifts, where amorphous materials typically exhibit broader peaks due to increased structural disorder europeanpharmaceuticalreview.comresearchgate.netamericanpharmaceuticalreview.com. It can also quantify the ratio of crystalline to amorphous content, providing crucial information for formulation development and stability studies europeanpharmaceuticalreview.comamericanpharmaceuticalreview.com. SSNMR offers excellent selectivity, often allowing API peaks to be resolved from excipient peaks, and can detect low levels of crystalline material within amorphous dispersions americanpharmaceuticalreview.com. Techniques like Magic Angle Spinning (MAS) and High Power Decoupling (HDEC) are employed to narrow spectral lines and enhance resolution in solid samples crystalpharmatech.com.

Dynamic NMR Studies of Conformational Interconversions

Dynamic NMR (DNMR) spectroscopy is employed to investigate processes occurring on the NMR timescale, such as conformational changes, bond rotations, and chemical exchange. By acquiring NMR spectra at variable temperatures, researchers can monitor the interconversion rates between different molecular conformations and determine activation energies for these processes.

Studies on derivatives of this compound have utilized DNMR to understand conformational dynamics. For example, research on 4-methyl-2-phenylpyrimidine-N-acylhydrazone derivatives revealed that signal duplications in their 1H and 13C NMR spectra were attributable to the presence of distinct CO-NH bond conformers (syn and anti-periplanar) in solution mdpi.com. Temperature-dependent NMR experiments were used to confirm these conformers and to calculate the energy barriers (ΔG≠) associated with the rotation around the amide bond, indicating that electronic effects of the pyrimidine ring can influence this barrier mdpi.com. Similarly, studies on molecules with restricted rotation have shown that NMR can resolve distinct rotamers in slow exchange, providing quantitative data on their populations and interconversion rates, such as a 1:1 ratio of rotamers with a measured half-life of approximately 0.5 seconds copernicus.org.

Single-Crystal X-ray Diffraction Analysis of Intermolecular Interactions and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of molecules in the crystalline state. It provides definitive information about bond lengths, bond angles, molecular conformation, and, crucially, the nature and arrangement of intermolecular interactions that govern crystal packing rsc.orgresearchgate.netajol.inforesearchgate.net.

For this compound and its derivatives, SCXRD studies have revealed several key aspects of their solid-state behavior:

Intermolecular Interactions: A variety of non-covalent interactions play a significant role in stabilizing the crystal lattices. These commonly include:

Hydrogen Bonding: N-H···O and C-H···O hydrogen bonds are frequently observed, linking molecules into chains or networks rsc.orgajol.inforesearchgate.net. For example, in pyrimidine-5-carbonitrile derivatives, N-H···O hydrogen bonds were identified as a common motif rsc.org.

π-π Stacking: Interactions between the aromatic phenyl and pyrimidine rings contribute to crystal packing, forming layered or stacked structures researchgate.netresearchgate.net.

H···H Contacts: Close contacts between hydrogen atoms from different molecules are also significant contributors to crystal packing rsc.orgajol.inforesearchgate.net.

Table 2: Summary of Intermolecular Interactions in Phenylpyrimidine Derivatives

| Interaction Type | Description | Significance | Reference |

| N-H···O Hydrogen Bond | Hydrogen atom bonded to nitrogen forms a bond with an oxygen atom. | Links molecules into chains or networks, stabilizing crystal structure. | rsc.orgajol.info |

| C-H···O Hydrogen Bond | Hydrogen atom bonded to carbon forms a bond with an oxygen atom. | Contributes to crystal packing and network formation. | ajol.inforesearchgate.net |

| N-H···N Hydrogen Bond | Hydrogen atom bonded to nitrogen forms a bond with another nitrogen atom. | Stabilizes crystal lattice through hydrogen bonding. | rsc.orgresearchgate.net |

| C-H···N Hydrogen Bond | Hydrogen atom bonded to carbon forms a bond with a nitrogen atom. | Contributes to the overall three-dimensional network structure. | researchgate.net |

| π-π Stacking | Overlap of π electron clouds between aromatic rings (phenyl and pyrimidine). | Forms layered or stacked structures, influencing molecular arrangement. | researchgate.netresearchgate.net |

| C-H···π Interaction | Interaction between a C-H bond and the π system of an aromatic ring. | Contributes to the formation of the final three-dimensional network structure. | researchgate.net |

| H···H Contacts | Close contacts between hydrogen atoms from different molecules. | Significant contributors to the total crystal packing. | rsc.orgajol.inforesearchgate.net |

Mass Spectrometry for Mechanistic Pathway Elucidation and Fragment Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of compounds, confirming their elemental composition, and providing insights into fragmentation patterns, which can aid in elucidating reaction mechanisms and identifying unknown compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers significantly greater accuracy in mass determination compared to conventional low-resolution MS. This precision allows for the unambiguous determination of elemental composition, distinguishing between compounds with very similar nominal masses but different molecular formulas. HRMS is frequently used in conjunction with techniques like Electrospray Ionization (ESI) or Liquid Chromatography (LC-MS) to analyze complex mixtures and confirm the identity of synthesized compounds.

For this compound derivatives, HRMS data has been reported to confirm the molecular formulas of newly synthesized compounds. These precise mass measurements are critical for validating synthetic pathways and ensuring the correct structural assignment of novel compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules by analyzing their fragmentation patterns. After ionization, a specific ion (precursor ion) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (daughter ions) are then analyzed, providing detailed information about the molecule's connectivity and functional groups.

For this compound (C₁₀H₈N₂), MS/MS analysis can reveal characteristic fragmentation pathways. Electron Ionization (EI) mass spectrometry, a common ionization method, often leads to the formation of a molecular ion, which then fragments. The molecular ion for this compound is expected at m/z 156. Common fragmentation pathways for aromatic compounds often involve the cleavage of bonds within or between the aromatic rings, or the loss of stable fragments. For this compound, expected fragments might include the phenyl cation (m/z 77) and the pyrimidine cation (m/z 79), resulting from the cleavage of the bond connecting the two rings. Further fragmentation of these ions can yield additional structural information massbank.eututorchase.comlibretexts.org.

Table 1: Potential Fragmentation Pathways of this compound

| Fragment Ion | m/z | Possible Origin/Loss |

| Molecular Ion | 156 | [C₁₀H₈N₂]⁺ |

| Phenyl cation | 77 | Loss of pyrimidine moiety |

| Pyrimidine cation | 79 | Loss of phenyl moiety |

| Other fragments | Varies | Further fragmentation of phenyl or pyrimidine ions, ring opening |

Advanced Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Structure

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the functional groups and molecular structure of a compound. They work by measuring the absorption or scattering of infrared radiation, which causes molecules to vibrate at specific frequencies corresponding to their chemical bonds.

For this compound, FT-IR and Raman spectroscopy can confirm the presence of characteristic functional groups and aromatic ring vibrations. Typical assignments for the phenyl and pyrimidine moieties are expected. The phenyl ring is characterized by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the region of 1600-1500 cm⁻¹. The pyrimidine ring, with its C=N and C=C bonds, also contributes to characteristic stretching vibrations, often observed in the fingerprint region. For example, C=N stretching vibrations in pyrimidines are commonly found around 1580-1600 cm⁻¹, while C=C ring stretching modes appear in the 1400-1500 cm⁻¹ range nih.govresearchgate.netresearchgate.net.

Table 2: Characteristic Vibrational Bands for this compound and Related Structures

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy (FT-IR/Raman) | Reference(s) |

| ~3038 | C-H stretching (aromatic) | FT-IR | nih.gov |

| ~1600-1500 | C=C stretching (aromatic rings) | FT-IR, Raman | nih.govresearchgate.netresearchgate.net |

| ~1584 | C=N stretching (pyrimidine ring) | FT-IR | nih.gov |

| ~1488 | C=C stretching (phenyl ring) | FT-IR | nih.gov |

| ~751 | C-H out-of-plane bending (phenyl) | FT-IR | nih.gov |

| ~683 | C-H out-of-plane bending (phenyl) | FT-IR | nih.gov |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption and emission spectroscopy are vital for understanding the photophysical properties of this compound, including its electronic transitions and luminescence behavior. These techniques probe the energy levels of electrons within the molecule and how they interact with light.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is due to electronic transitions from lower-energy ground states to higher-energy excited states, typically involving π electrons or non-bonding electrons. For this compound, UV-Vis spectra reveal information about the conjugated π systems of the phenyl and pyrimidine rings.

The absorption spectra of this compound and its derivatives commonly show strong absorption bands in the UV region, attributed to π→π* transitions within the aromatic systems nih.govvulcanchem.comossila.com. For instance, absorption bands have been reported in the range of 250-350 nm for various this compound derivatives, with specific λmax values influenced by substituents and the surrounding environment nih.govossila.comresearchgate.netresearchgate.net. Lower energy absorption bands, often observed at wavelengths greater than 400 nm in some complexes, are frequently associated with charge-transfer transitions or HOMO-LUMO transitions researchgate.netresearchgate.net.

Table 3: UV-Vis Absorption Maxima (λmax) for this compound and Derivatives

| Compound/Derivative | Solvent | λmax (nm) | Transition Type (if specified) | Reference(s) |

| This compound skeleton (general) | DCM | ~254 | π→π* (likely) | ossila.com |

| This compound complexes (general) | CH₂Cl₂ | ~250-350 | HOMO→LUMO, LLCT | researchgate.netresearchgate.net |

| This compound complexes (general) | CH₂Cl₂ | >400 | HOMO→LUMO | researchgate.netresearchgate.net |

| PP1 (4,6-Bis(4-Diphenylamino-phenyl)-2-phenylpyrimidine) | Toluene (B28343) | ~390 | HOMO→LUMO | nih.gov |

| PP1 (4,6-Bis(4-Diphenylamino-phenyl)-2-phenylpyrimidine) | THF | ~284 | HOMO→LUMO | nih.gov |

| PP2 (4,6-Bis((4-Di(4-metoxyphenil)amino)-phenil)-2-phenilpyrimidine) | N.A. | ~290 | HOMO→LUMO | nih.gov |

| Methoxy-substituted phenylpyrimidine Pt(II) complex | CH₂Cl₂ | ~427 | HOMO→LUMO | researchgate.net |

Fluorescence and phosphorescence spectroscopy are used to study the light-emitting properties of molecules. Fluorescence involves the emission of photons from a singlet excited state, which is a rapid process. Phosphorescence, on the other hand, involves emission from a triplet excited state, which is a spin-forbidden transition and thus typically much slower, leading to longer emission lifetimes.

This compound derivatives have been explored for their luminescent properties, particularly in the context of metal complexes for organic light-emitting diodes (OLEDs). For instance, certain platinum(II) complexes incorporating this compound ligands exhibit phosphorescence emission, with emission wavelengths varying from green to red depending on the substituents researchgate.netrsc.org. The photoluminescence quantum yield (PLQY) and excited-state lifetime are key parameters measured. For example, a platinum(II) complex with a 2-(3-methoxyphenyl)pyrimidine (B13106024) ligand showed PLQY up to 52% in solution and 20% in the solid state rsc.org. Other derivatives have demonstrated significant fluorescence quantum yields, such as 0.87 in toluene for compound 1, with emission colors ranging from blue to orange depending on the solvent polarity mdpi.com. Excited-state lifetimes of around 27 μs have been reported for related platinum(II) complexes, and some derivatives exhibit long-lived emission, which is crucial for efficient OLED applications acs.orgnih.gov.

Reactivity and Mechanistic Investigations of 2 Phenylpyrimidine and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Phenyl and Pyrimidine (B1678525) Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In the case of 2-phenylpyrimidine, the reaction can potentially occur on either the phenyl or the pyrimidine ring. However, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it generally resistant to electrophilic attack. Conversely, the phenyl ring is more susceptible to substitution by electrophiles.

The regioselectivity of electrophilic aromatic substitution on the phenyl ring of this compound is dictated by the electronic nature of the pyrimidine substituent. The pyrimidine ring acts as a deactivating group, withdrawing electron density from the phenyl ring through both inductive and resonance effects. This deactivation makes the phenyl ring less reactive towards electrophiles compared to benzene (B151609).

The directing effect of the pyrimidine ring is primarily meta-directing. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta positions relatively more electron-rich and thus more susceptible to electrophilic attack. For instance, the nitration of 5-acetamido-2-phenylpyrimidine with a mixture of nitric acid and sulfuric acid yields 5-acetamido-2-(3-nitrophenyl)pyrimidine as the major product. This outcome highlights that the electron-withdrawing nature of the pyrimidine ring overrides the activating and ortho, para-directing effect of the acetamido group on the phenyl ring.

In contrast, the pyrimidine ring itself is highly deactivated towards electrophilic substitution. If substitution does occur, it is most likely to happen at the C5 position, which is the least electron-deficient carbon atom in the pyrimidine ring. However, such reactions typically require harsh conditions and the presence of activating groups on the pyrimidine ring.

| Substrate | Reaction | Reagents | Major Product(s) | Reference |

|---|---|---|---|---|

| This compound | Nitration | HNO₃/H₂SO₄ | 2-(3-Nitrophenyl)pyrimidine | General Principle |

| 5-Acetamido-2-phenylpyrimidine | Nitration | HNO₃/H₂SO₄ | 5-Acetamido-2-(3-nitrophenyl)pyrimidine | wikipedia.org |

| This compound | Halogenation | X₂/Lewis Acid | 2-(3-Halophenyl)pyrimidine | General Principle |

| This compound | Sulfonation | Fuming H₂SO₄ | 2-(3-Sulfophenyl)pyrimidine | General Principle |

| This compound | Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-(3-Acylphenyl)pyrimidine | General Principle |

In electrophilic aromatic substitution reactions, the distribution of products can sometimes be influenced by whether the reaction is under kinetic or thermodynamic control. Under kinetic control, the product that is formed fastest predominates, which is usually the one with the lowest activation energy. Under thermodynamic control, the most stable product is the major isomer, and this is favored by conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times.

For the electrophilic substitution of this compound, the meta-substituted product is generally favored under both kinetic and thermodynamic control. The transition states leading to the ortho and para products are destabilized by the electron-withdrawing pyrimidine ring to a greater extent than the transition state leading to the meta product. Consequently, the activation energy for meta substitution is lower, making it the kinetically favored pathway. Furthermore, the resulting meta-substituted product is also the most thermodynamically stable isomer due to the minimization of unfavorable electronic interactions.

Nucleophilic Substitution Reactions on the Pyrimidine Core

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. These positions are activated towards nucleophilic substitution, especially when a good leaving group is present.

The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles. scientificupdate.commyttex.netchemistnotes.com It involves the reaction of the heterocycle with a strong nucleophile, typically sodium amide (NaNH₂), to introduce an amino group. scientificupdate.commyttex.netchemistnotes.com In the case of this compound, the reaction is expected to occur on the pyrimidine ring.

The mechanism of the Chichibabin reaction involves the nucleophilic addition of the amide ion to an electron-deficient carbon atom of the pyrimidine ring, followed by the elimination of a hydride ion. wikipedia.org The positions most susceptible to attack are C4 and C6, as they are ortho and para to the ring nitrogens. The reaction with this compound would likely yield a mixture of 4-amino-2-phenylpyrimidine and 6-amino-2-phenylpyrimidine. The presence of the phenyl group at the C2 position does not significantly hinder this reaction. The reaction is typically carried out at elevated temperatures in an inert solvent like xylene or toluene (B28343). chemistnotes.com

| Substrate | Reagent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Pyrimidine | NaNH₂ | Toluene, 130°C | 4-Aminopyrimidine | ~70% | General Principle |

| This compound | NaNH₂ | Xylene, reflux | 4-Amino-2-phenylpyrimidine and 6-Amino-2-phenylpyrimidine | Not reported | Inferred |

Halogen-metal exchange is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. wikipedia.org This reaction involves the treatment of a halogenated substrate with an organometallic reagent, typically an organolithium or Grignard reagent, to generate a new organometallic species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

For this compound derivatives bearing a halogen atom on the pyrimidine ring (e.g., at the C4 or C6 position), halogen-metal exchange can be readily achieved. For example, treatment of 4-chloro-2-phenylpyrimidine (B179847) with an alkyllithium reagent at low temperature would generate the corresponding 4-lithiated-2-phenylpyrimidine. This highly reactive intermediate can then be quenched with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides to afford a variety of functionalized this compound derivatives. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

Organometallic Coupling Reactions at C2 and Aromatic Positions

Organometallic cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are indispensable methods for the formation of carbon-carbon bonds. These reactions are widely used for the synthesis of complex molecules, including derivatives of this compound.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. mdpi.com This reaction is particularly useful for creating biaryl structures. For instance, a halogenated this compound (e.g., 4-chloro-2-phenylpyrimidine or 2-(halophenyl)pyrimidine) can be coupled with a variety of aryl or heteroaryl boronic acids to generate more complex derivatives. The regioselectivity of the coupling is determined by the position of the halogen atom. mdpi.com

The Sonogashira coupling reaction is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction allows for the introduction of an alkynyl group onto the this compound scaffold. For example, 4-iodo-2-phenylpyrimidine (B15247331) can be coupled with a terminal alkyne to produce the corresponding 4-alkynyl-2-phenylpyrimidine.

The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com A halo-substituted this compound can serve as the halide component in this reaction, allowing for the introduction of vinyl groups. For example, the reaction of 4-bromo-2-phenylpyrimidine (B1440225) with an acrylate (B77674) ester would yield the corresponding 4-vinyl-2-phenylpyrimidine derivative.

| Reaction | Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,4-Dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-4-phenylpyrimidine | mdpi.com |

| Sonogashira | 4-Iodo-2-phenylpyrimidine (inferred) | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Alkynyl-2-phenylpyrimidine | organic-chemistry.orgwikipedia.org |

| Heck | 4-Bromo-2-phenylpyrimidine (inferred) | Acrylate | Pd(OAc)₂, PPh₃, Base | 4-(2-Arylvinyl)-2-phenylpyrimidine | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the this compound core serves as a versatile substrate in these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a widely used method for creating C-C bonds between aryl or vinyl halides and organoboron compounds. rsc.org This reaction has been effectively applied to pyrimidine derivatives. For instance, the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines has been achieved by coupling 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids. mdpi.com Optimization studies have shown that catalysts like Pd(PPh₃)₄ with a suitable base (e.g., K₃PO₄) and solvent (e.g., 1,4-Dioxane) provide good yields, particularly with electron-rich boronic acids. mdpi.com The nitrogen atoms in the pyrimidine ring can influence the reaction's efficiency, sometimes affecting the yields when electron-withdrawing boronic acids are used. mdpi.com In some synthetic strategies, the Suzuki coupling is a key step, as demonstrated in the preparation of intermediates for novel antifungal agents, where a palladium-catalyzed Suzuki coupling of 3-furan boronic acid and 4-bromobenzoic acid was employed. nih.gov

| Substrate 1 | Substrate 2 | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.com |

| 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane | 3-(p-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Variable | nih.gov |

| 4-bromobenzoic acid | 3-furan boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-(furan-3-yl)benzoic acid | Not specified | nih.gov |

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.orgbyjus.com This reaction follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and subsequent beta-hydride elimination. byjus.comrsc.org Pyrimidine-functionalized N-heterocyclic carbenes have been used to create palladium(II) complexes that show good catalytic activity in the Heck coupling of aryl bromides and activated aryl chlorides under mild conditions. rsc.org The general mechanism begins with the in situ generation of a Pd(0) species from a Pd(II) precursor, which then undergoes oxidative addition with the aryl halide. wikipedia.org The resulting Pd(II) complex coordinates with the alkene, which then inserts into the palladium-carbon bond. A final β-hydride elimination step yields the substituted alkene product and regenerates the catalyst. byjus.com

Sonogashira Coupling:

The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is highly effective for synthesizing pyrimidine derivatives containing alkyne moieties. For example, a copper-catalyzed sequential Sonogashira coupling and 5-exo-dig aminocyclization between a terminal alkyne and a 2-(2-bromophenyl)pyrimidine analog has been developed to create pyrimidine-fused skeletons. rsc.org The mechanism involves two interconnected catalytic cycles. wikipedia.org In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) catalyst is followed by transmetalation with a copper acetylide intermediate. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the crucial copper acetylide species from the terminal alkyne in the presence of a base. wikipedia.orgyoutube.com Pyrimidine-based ligands have also been shown to form effective palladium complexes for copper-free Sonogashira reactions. wikipedia.org

C-H Activation and Functionalization Strategies

Direct C-H activation is a powerful and atom-economical strategy for functionalizing organic molecules. While extensive research has been conducted on the C-H activation of the analogous 2-phenylpyridine (B120327), the principles are applicable to this compound. The ortho-C-H bonds of the phenyl ring are particularly susceptible to activation due to the directing effect of the pyrimidine nitrogen atom.

Palladium-catalyzed C-H functionalization is a prominent method. The reaction typically proceeds through a cyclometalated intermediate, where the palladium coordinates to the pyrimidine nitrogen and activates a nearby C-H bond on the phenyl ring. This intermediate can then react with various coupling partners. For instance, carboxylate-assisted C-H activation has been studied in detail for phenylpyridines, where the carboxylate ligand facilitates the proton abstraction step in a concerted metalation-deprotonation (CMD) mechanism.

Ruthenium catalysts have also been employed for C-H activation. For example, ruthenium-catalyzed meta-selective C-H activation of arenes has been achieved at room temperature under blue light irradiation, proceeding via a single-electron transfer (SET) process. This highlights the potential for functionalizing positions other than the ortho-position through careful catalyst and reaction design.

Cycloaddition Reactions Involving the Pyrimidine Moiety

Cycloaddition reactions are a cornerstone of synthetic chemistry for constructing cyclic systems. wikipedia.org The aromatic nature of the pyrimidine ring makes it generally unreactive as a diene in standard Diels-Alder [4+2] cycloadditions. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org However, the pyrimidine ring can be constructed via cycloaddition strategies, or participate in other types of cycloadditions.

A significant method for forming substituted pyridine (B92270) and, by extension, pyrimidine rings is the transition metal-catalyzed [2+2+2] cycloaddition. rsc.org This reaction typically involves the cyclotrimerization of two alkyne units and a nitrile. nih.gov Various organometallic complexes, including those of iron(II), can catalyze this transformation, providing an atom-efficient route to the heterocyclic core. rsc.orgresearchgate.net

While the pyrimidine ring itself is a reluctant participant in [4+2] cycloadditions, intramolecular variants where the diene or dienophile is tethered to the ring can occur. More common are reactions where pyrimidine derivatives participate in [2+2] cycloadditions. For example, a tandem ring-opening/[2+2] cycloaddition sequence has been used to synthesize cyclobutane-fused thiazolino-2-pyridones, demonstrating a pathway for annulating a four-membered ring onto a related heterocyclic system. nih.gov

Oxidation and Reduction Chemistry of the Pyrimidine System

The electronic nature of the pyrimidine ring, with its two electron-withdrawing nitrogen atoms, significantly influences its redox chemistry. The ring is relatively electron-deficient, which makes it susceptible to nucleophilic attack and reduction but resistant to electrophilic attack and oxidation. researchgate.net

Oxidation: The oxidation of the pyrimidine ring itself is challenging due to its electron-deficient character. However, derivatives can undergo oxidation under specific conditions. For example, a kinetic study of the palladium(II)-catalyzed oxidation of N,N-dimethyl-N'-(pyrimidin-2-yl)formamidine by hexacyanoferrate(III) in an alkaline medium has been reported. sciencepublishinggroup.com The reaction proceeds to yield 2-aminopyrimidine, dimethylamine, and carbon dioxide as the final oxidation products. sciencepublishinggroup.com In biological contexts, oxidative damage to pyrimidine bases in DNA is a significant process, leading to products like 5-(hydroxymethyl)uracil and 5-formyluracil. nih.gov

Reduction: The pyrimidine ring is more readily reduced. The reduction of pyrimidine derivatives by reagents like lithium aluminum hydride (LiAlH₄) has been studied. researchgate.net The regioselectivity of the reduction is highly dependent on the substituents present on the ring. Electron-withdrawing groups at the 4- or 5-positions facilitate hydride attack, leading to 1,4- or 1,6-dihydropyrimidine derivatives. researchgate.net Conversely, electron-donating groups can deactivate the ring towards reduction. researchgate.net For example, the reduction of ethyl 2-methylthiopyrimidine-5-carboxylate with LiAlH₄ primarily yields the corresponding 1,6-dihydropyrimidine product rather than the alcohol from the reduction of the ester group alone. researchgate.net

Reaction Mechanism Studies Using Isotopic Labeling and Kinetic Methods

Elucidating reaction mechanisms is fundamental to optimizing existing reactions and discovering new ones. Isotopic labeling and kinetic studies are invaluable tools for this purpose. wikipedia.orgslideshare.net

Isotopic Labeling: Isotopic labeling involves replacing an atom in a reactant with one of its isotopes (e.g., ¹H with ²H, ¹⁴N with ¹⁵N) to trace its path through a reaction. fiveable.me This technique has been used to confirm reaction mechanisms involving pyrimidines. For instance, a ring transformation reaction where the N(1)-C(2)-N(3) fragment of a 1-methylpyrimidinium salt is replaced by the N-C-N fragment of an amidine was proven using ¹⁵N-labeling. wur.nl In another study, deuterium-labeling was used to reveal the kinetic isotope effect (KIE) in a palladium-catalyzed C-H insertion reaction, providing evidence for the involvement of a palladium carbene in the rate-determining step. acs.org Furthermore, the synthesis of isotopically enriched pyrimidine derivatives is crucial for their use in quantitative analysis and mechanistic studies. nih.govnih.gov

Kinetic Methods: Kinetic studies, which measure reaction rates under varying conditions (e.g., concentration, temperature), provide quantitative insight into reaction mechanisms, including the identification of the rate-determining step. A kinetic investigation of the palladium(II)-catalyzed oxidation of a pyrimidine derivative showed the reaction to be first order in both the oxidant and the catalyst, and less than unit order in the pyrimidine substrate and hydroxide (B78521) ion concentration. sciencepublishinggroup.com This data allowed for the proposal of a detailed mechanistic scheme and the derivation of a rate law. sciencepublishinggroup.com Kinetic studies have also been instrumental in understanding the interaction of palladium(II) complexes with nucleic acid components, including pyrimidines, which is relevant to the mechanism of action of platinum-based anticancer drugs. nih.gov

| Reaction Type | Methodology | System Studied | Key Finding | Reference |

|---|---|---|---|---|

| Ring Transformation | ¹⁵N-Isotopic Labeling | 1-methylpyrimidinium iodide with amidines | Confirmed replacement of the N(1)-C(2)-N(3) fragment of the pyrimidine ring. | wur.nl |

| Oxidation | Kinetic Analysis | Pd(II)-catalyzed oxidation of a pyrimidine derivative | Determined reaction orders and proposed a multi-step mechanism with a derived rate law. | sciencepublishinggroup.com |

| C-H Insertion | Deuterium Labeling (KIE) | Palladium-catalyzed intramolecular C-H insertion | A KIE of 2.1 suggested the C-H insertion step involving a palladium carbene is rate-limiting. | acs.org |

| Suzuki-Miyaura Coupling | Isotopic Labeling (D₂O) | Coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one | Identified the solvent (DMF) as the hydrogen source in a competing hydrodebromination side reaction. | mdpi.com |

Coordination Chemistry of 2 Phenylpyrimidine As a Ligand

Design and Synthesis of 2-Phenylpyrimidine-Based Ligands

The design of ligands based on the this compound scaffold is a strategic process aimed at tuning the steric and electronic properties of the resulting metal complexes. The core structure offers two nitrogen atoms within the pyrimidine (B1678525) ring and the potential for functionalization on both the phenyl and pyrimidine rings. This allows for the creation of a wide array of ligands with tailored characteristics.

A common strategy involves introducing coordinating groups at the ortho-position of the phenyl ring, thereby creating a pincer-type or chelating ligand. This approach enhances the stability of the resulting metal complexes through the chelate effect. Functional groups such as phosphines, amines, or other heterocycles can be installed to modulate the ligand's σ-donating and π-accepting properties. For instance, the introduction of a diphenylphosphino group at the ortho-position of the phenyl ring transforms the this compound into a bidentate P,N-ligand.

The synthesis of these functionalized ligands often involves multi-step organic reactions. A general synthetic route might start with a substituted benzaldehyde (B42025) and a pyrimidine precursor. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to attach the phenyl group to the pyrimidine ring. researchgate.net Subsequent functionalization of the phenyl ring can then be achieved through various organic transformations.

Table 1: Representative Synthesis of a Functionalized this compound Ligand

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 2-chloropyrimidine (B141910), (2-formylphenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O, 80 °C | 2-(pyrimidin-2-yl)benzaldehyde |

| 2 | 2-(pyrimidin-2-yl)benzaldehyde, (R)-1-phenylethanamine | Ti(OiPr)₄, Et₂O, rt | Chiral imine intermediate |

Complexation with Transition Metals: Synthesis and Structural Characterization

This compound and its derivatives form stable complexes with a variety of transition metals, including but not limited to palladium, platinum, rhodium, ruthenium, and copper. The synthesis of these complexes is typically achieved by reacting the ligand with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent.

Monodentate vs. Bidentate Coordination Modes

The coordination of this compound to a metal center can occur in two primary modes: monodentate and bidentate. In the monodentate mode, the ligand coordinates through one of the nitrogen atoms of the pyrimidine ring, usually the one less sterically hindered. This is common for unsubstituted this compound or derivatives where no additional coordinating group is present on the phenyl ring.

Bidentate coordination is achieved when a donor group is introduced at the ortho-position of the phenyl ring, allowing for the formation of a stable five- or six-membered chelate ring. This bidentate N,N' or P,N coordination significantly enhances the stability of the resulting complex. The choice between monodentate and bidentate coordination is a key design element that dictates the geometry and reactivity of the final metal complex.

Chelation Effects and Stability of Metal Complexes

The formation of a chelate ring upon bidentate coordination of a this compound-based ligand leads to a significant increase in the thermodynamic stability of the metal complex, a phenomenon known as the chelate effect. This enhanced stability is primarily due to a favorable entropy change upon complexation, as one bidentate ligand displaces two or more monodentate solvent molecules.

The stability of these complexes can be quantified by their formation constants (or stability constants), which are equilibrium constants for the formation of the complex in solution. The order of stability often follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) for a given ligand. The electronic properties of the substituents on the ligand also play a crucial role in determining the stability of the complex.

Table 2: Selected Structural Data for a Ruthenium(II) Complex with a this compound-based Ligand

| Parameter | Value | Reference |

|---|---|---|

| Complex | Ru(bpy)₂(AFO)₂·H₂O | researchgate.net |

| Ligand | 4,5-diazafluoren-9-one (AFO) | researchgate.net |

| Coordination Geometry | Distorted Octahedral | researchgate.net |

| Ru-N(pyrimidine) Bond Length (Å) | 2.065(4) | researchgate.net |

| Ru-N(pyridine) Bond Length (Å) | 2.058(4) - 2.072(4) | researchgate.net |

| N(pyrimidine)-Ru-N(pyridine) Angle (°) | 78.9(2) - 176.5(2) | researchgate.net |

Table 3: Stability Constants (log K) of Metal Complexes with Pyrimidine-based Ligands

| Metal Ion | Ligand | log K₁ | log K₂ | Conditions | Reference |

|---|---|---|---|---|---|

| Th(III) | M4AHBP | 8.50 | 7.35 | 70% Dioxane-water, 0.1 M Ionic Strength | |

| Sm(III) | M4AHBP | 7.80 | 6.75 | 70% Dioxane-water, 0.1 M Ionic Strength | |

| Nd(III) | M4AHBP | 7.45 | 6.45 | 70% Dioxane-water, 0.1 M Ionic Strength | |

| Pr(III) | M4AHBP | 7.20 | 6.25 | 70% Dioxane-water, 0.1 M Ionic Strength | |

| Cu(II) | Trimethoprim | - | 10.68 (log β₂) | 25 °C, 0.1 M KNO₃ | |

| Ni(II) | Trimethoprim | - | 5.03 (log β₂) | 25 °C, 0.1 M KNO₃ | |

| Co(II) | Trimethoprim | - | 4.62 (log β₂) | 25 °C, 0.1 M KNO₃ |

Note: M4AHBP is 2-Mercapto-4-(4'-Aminophenyl)-6-(2'-Hydroxy-5'-Bromophenyl)Pyrimidine. Data for this compound itself is limited; these values for similar pyrimidine derivatives illustrate general trends.

Applications in Homogeneous and Heterogeneous Catalysis

The versatility of this compound-based ligands has led to their successful application in both homogeneous and heterogeneous catalysis. The ability to fine-tune the steric and electronic environment around the metal center allows for the optimization of catalytic activity and selectivity.

Asymmetric Catalysis with Chiral this compound Ligands

A significant area of application for this compound ligands is in asymmetric catalysis, where chiral versions of these ligands are used to induce enantioselectivity in chemical transformations. Chirality can be introduced in several ways, such as by incorporating a chiral backbone, attaching a chiral substituent to the phenyl or pyrimidine ring, or by creating a chiral-at-metal center.

These chiral ligands have been successfully employed in a range of asymmetric reactions, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. For example, iridium complexes of chiral pyrimidine-based ligands have been shown to be highly effective in the asymmetric hydrogenation of prochiral olefins and ketones, achieving high enantiomeric excesses (ee). ajchem-b.com In a notable example, the asymmetric hydrogenation of 4-methyl-2-phenylpyrimidine (B1605159) yielded the corresponding chiral 1,4,5,6-tetrahydropyrimidine (B23847) with up to 99% ee. ajchem-b.com

Table 4: Performance of Chiral this compound-based Ligands in Asymmetric Catalysis

| Reaction | Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ir-based catalyst with chiral pyrimidine ligand | 4-methyl-2-phenylpyrimidine | Chiral 1,4,5,6-tetrahydropyrimidine | High | up to 99 | ajchem-b.com |

Ligand-Promoted Organic Transformations

Beyond asymmetric catalysis, this compound ligands have been shown to promote a variety of organic transformations. In these reactions, the ligand can play several roles, including stabilizing the active catalytic species, modulating its reactivity, and influencing the regioselectivity of the reaction.

Palladium complexes bearing this compound-based ligands have been extensively used in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These catalysts often exhibit high turnover numbers and can facilitate reactions with challenging substrates. Furthermore, the pyrimidine nitrogen can act as an internal base or directing group in C-H activation reactions, enabling the functionalization of otherwise unreactive C-H bonds.

Table 5: Application of this compound Ligands in Catalytic Reactions

| Reaction | Catalyst System | Substrates | Product | Yield (%) | Reference |

|---|---|---|---|---|---|